Ethyl (5-amino-4-chloropyridin-2-YL)acetate
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Overview
Description
Ethyl (5-amino-4-chloropyridin-2-YL)acetate is a heterocyclic organic compound that contains a pyridine ring substituted with an amino group at the 5-position and a chlorine atom at the 4-position The ethyl acetate group is attached to the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-4-chloropyridin-2-YL)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-nitropyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The resulting 5-amino-4-chloropyridine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be used to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-4-chloropyridin-2-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 5-amino-4-substituted pyridine derivatives.
Oxidation: Formation of 5-nitro-4-chloropyridin-2-YL acetate.
Reduction: Formation of 5-amino-4-chloropyridin-2-YL alcohol.
Hydrolysis: Formation of 5-amino-4-chloropyridin-2-YL acetic acid.
Scientific Research Applications
Ethyl (5-amino-4-chloropyridin-2-YL)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl (5-amino-4-chloropyridin-2-YL)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-amino-4-bromopyridin-2-YL)acetate
- Ethyl (5-amino-4-fluoropyridin-2-YL)acetate
- Ethyl (5-amino-4-iodopyridin-2-YL)acetate
Uniqueness
Ethyl (5-amino-4-chloropyridin-2-YL)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds.
Properties
Molecular Formula |
C9H11ClN2O2 |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
ethyl 2-(5-amino-4-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-14-9(13)4-6-3-7(10)8(11)5-12-6/h3,5H,2,4,11H2,1H3 |
InChI Key |
ZPVXERYTPXFMPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=N1)N)Cl |
Origin of Product |
United States |
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